![molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0](/img/structure/B1265805.png)
Benzophenone dimethyl ketal
Overview
Description
Benzophenone dimethyl ketal, also known as BMK or Dimethoxydiphenylmethane, is an organic compound that belongs to the family of ketones. It has the molecular formula C15H16O2 .
Synthesis Analysis
The formation of ketyl radicals, such as Benzophenone dimethyl ketal, is generally catalyzed by a strong acid . The classical approach for the formation of ketyl radicals involves the single electron transfer (SET) reduction of the C=O bond of aldehydes and ketones .Molecular Structure Analysis
The molecular structure of Benzophenone dimethyl ketal is represented by the formula C15H16O2 . The IUPAC Standard InChI is InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 .Physical And Chemical Properties Analysis
Benzophenone dimethyl ketal has a molecular weight of 228.29 g/mol .Scientific Research Applications
Photoinitiators in Polymerization
Benzophenone Dimethylketal is widely used as a photoinitiator in the polymerization process . It is particularly effective under UV light, initiating the polymerization of various monomers to form polymers. This application is crucial in the manufacturing of coatings, adhesives, and 3D printing materials.
Pharmaceuticals
In the pharmaceutical industry, Benzophenone Dimethylketal serves as an intermediate in the synthesis of various drugs . Its chemical structure is integral in forming compounds that have potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science
The compound’s ability to absorb UV radiation makes it valuable in material science, particularly in the stabilization of plastics and other materials against UV degradation . This extends the life of materials that are exposed to sunlight or other sources of UV radiation.
Organic Synthesis
Benzophenone Dimethylketal is used in organic synthesis as a building block for creating complex organic compounds . Its reactivity allows chemists to construct a wide range of molecules, which can be used for further research and development in organic chemistry.
Environmental Studies
In environmental studies, Benzophenone Dimethylketal is monitored due to its presence in various environmental matrices . Research is conducted to understand its fate, behavior, and potential impact on ecosystems, including its role as an emerging contaminant.
Cosmetics
The compound finds applications in the cosmetics industry, particularly in products like sunscreens and lotions, where it helps in protecting the skin from harmful UV rays . It is also used to prevent the degradation of cosmetics, thereby maintaining their efficacy and shelf-life.
Food Industry
While not directly used in food, Benzophenone Dimethylketal-related compounds are studied for their migration from food packaging materials into food, which is a concern for food safety and human health .
Agriculture
Research into Benzophenone Dimethylketal includes its potential effects on agriculture, particularly concerning its presence in soil and water and its impact on crop safety and environmental health .
Mechanism of Action
C15H16O2C_{15}H_{16}O_{2}C15H16O2
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
Benzophenone, a related compound, has been shown to interact with estrogen receptor alpha and estrogen receptor beta
Safety and Hazards
Benzophenone dimethyl ketal may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Fine dust dispersed in air may ignite, and dust can form an explosive mixture in air .
Relevant Papers There are several papers that discuss the chemistry of ketyl radicals, which includes Benzophenone dimethyl ketal . These papers highlight recent developments in the chemistry of ketyl radicals, different strategies for ketyl radical generation, their creative use in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .
properties
IUPAC Name |
[dimethoxy(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVXYOKUZSUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176884 | |
Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone dimethyl ketal | |
CAS RN |
2235-01-0 | |
Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2235-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(dimethoxymethylene)bisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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